molecular formula C3H5N3S2 B043264 2-Amino-5-(methylthio)-1,3,4-thiadiazole CAS No. 5319-77-7

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B043264
CAS No.: 5319-77-7
M. Wt: 147.2 g/mol
InChI Key: PCLAZAJARAIGGD-UHFFFAOYSA-N
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Description

2-Amino-5-(methylthio)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, is neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide . This enzyme plays a crucial role in neuronal signaling .

Mode of Action

The compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .

Biochemical Pathways

The action of this compound affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide, a critical second messenger molecule involved in various physiological processes . The compound’s interaction with nNOS can lead to the inactivation of the enzyme, thereby affecting the production of nitric oxide .

Pharmacokinetics

The compound’s interaction with nnos suggests that it can penetrate cellular membranes to reach its target

Result of Action

The result of the compound’s action is the inactivation of nNOS, leading to a decrease in the production of nitric oxide . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes that rely on nitric oxide signaling .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with nNOS . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylthio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced sulfur heterocycles.

    Substitution: Substituted thiadiazole derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-(methylthio)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylthiazole
  • 2-Amino-4-methylthiazole
  • 2-Amino-5-nitrothiazole

Uniqueness

2-Amino-5-(methylthio)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLAZAJARAIGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201249
Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
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Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-77-7
Record name 5-(Methylthio)-1,3,4-thiadiazol-2-amine
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Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
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Record name 5319-77-7
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Record name 1,3,4-Thiadiazole, 2-amino-5-(methylthio)-
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Record name 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-Amino-5-(methylthio)-1,3,4-thiadiazole?

A1: this compound, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, possesses the following characteristics:

    Q2: How does this compound influence the corrosion of metal alloys?

    A: Research indicates that this compound exhibits corrosion-inhibiting properties on copper-nickel alloys in seawater environments []. It functions as a mixed-type inhibitor, affecting both cathodic and anodic reactions, thus reducing the corrosion rate. This is evidenced by the shift of the open circuit potential towards more noble values and the increase in charge transfer resistance (Rct) observed in electrochemical studies.

    Q3: Can this compound be incorporated into complex structures, and if so, what are the implications?

    A: Yes, this compound can act as a ligand in the formation of metal complexes. One study highlights its role in creating a zinc complex, (C3H5N3S2)4(OH2)2Zn2 []. This complex displays intriguing structural properties, exhibiting a transition from disorder at room temperature to an incommensurately modulated structure at lower temperatures. This transition is driven by changes in the thermal motion and ordering of the thiomethyl groups, nitrate counterions, and coordinated water molecules.

    Q4: Are there any reported applications of this compound in medicinal chemistry?

    A: While not explicitly detailed in the provided research, derivatives of this compound have been incorporated into the synthesis of novel compounds with potential anti-inflammatory activity []. This suggests its utility as a building block in medicinal chemistry, possibly leveraging the presence of nitrogen and sulfur atoms, known to participate in various biological interactions.

    Q5: What insights can be gleaned from the use of this compound in materials science?

    A: While limited information is available within the provided abstracts, one study alludes to the use of a thiadiazole derivative in conjunction with Zirconium Carbide (ZrC) for improving the corrosion resistance and mechanical properties of epoxy coatings on steel []. This suggests that this compound, or its modified forms, could hold potential in enhancing the durability and performance of materials in demanding environments.

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